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molecular formula C8H8BrClO B055086 2-Bromo-1-(3-chlorophenyl)ethanol CAS No. 117538-45-1

2-Bromo-1-(3-chlorophenyl)ethanol

Cat. No. B055086
M. Wt: 235.5 g/mol
InChI Key: SSQKRNANOICYRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05841001

Procedure details

To a mixture of 100 mg (0.4 mmol) of 2-bromo-1-(3-chlorophenyl)ethanol, 10 mg of TOYOCHIMU LIP (available from Toyobo Co., Ltd.) and 100 mg (0.31 mmol) of n-caprylic anhydride or 61 mg (0.27 mmol) of vinyl laurate as an acylating agent was added isopropyl ether to make the total volume 1 ml. The reaction mixtures were respectively allowed to undergo reaction at a temperature of 27° C. for 30 hours. After the termination of the reaction, the reaction system was subjected to centrifugal filtration to remove the supernatant. To the reaction system was then added another batch of 2-bromo-1-(3-chlorophenyl)ethanol, the acylating agent and diisopropyl ether to make the total volume 1 ml. The same reaction was then repeated twice. The initial rate and total activity at the various steps are set forth in Table 5. The initial rate is represented relative to that at the 1st step as 100%. Activity=total amount of converted BH/enzyme weight.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
61 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[CH:6]=1)[OH:4].CCCCCCCC(OC(CCCCCCC)=O)=O.C(OC=C)(=O)CCCCCCCCCCC.C(OC(C)C)(C)C>>[Br:1][CH2:2][C@@H:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[CH:6]=1)[OH:4]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
BrCC(O)C1=CC(=CC=C1)Cl
Name
Quantity
100 mg
Type
reactant
Smiles
CCCCCCCC(=O)OC(=O)CCCCCCC
Name
Quantity
61 mg
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)OC=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixtures
CUSTOM
Type
CUSTOM
Details
reaction at a temperature of 27° C. for 30 hours
Duration
30 h
CUSTOM
Type
CUSTOM
Details
After the termination of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction system was subjected to centrifugal filtration
CUSTOM
Type
CUSTOM
Details
to remove the supernatant
ADDITION
Type
ADDITION
Details
To the reaction system was then added another batch of 2-bromo-1-(3-chlorophenyl)ethanol
CUSTOM
Type
CUSTOM
Details
The same reaction

Outcomes

Product
Name
Type
Smiles
BrC[C@H](O)C1=CC(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05841001

Procedure details

To a mixture of 100 mg (0.4 mmol) of 2-bromo-1-(3-chlorophenyl)ethanol, 10 mg of TOYOCHIMU LIP (available from Toyobo Co., Ltd.) and 100 mg (0.31 mmol) of n-caprylic anhydride or 61 mg (0.27 mmol) of vinyl laurate as an acylating agent was added isopropyl ether to make the total volume 1 ml. The reaction mixtures were respectively allowed to undergo reaction at a temperature of 27° C. for 30 hours. After the termination of the reaction, the reaction system was subjected to centrifugal filtration to remove the supernatant. To the reaction system was then added another batch of 2-bromo-1-(3-chlorophenyl)ethanol, the acylating agent and diisopropyl ether to make the total volume 1 ml. The same reaction was then repeated twice. The initial rate and total activity at the various steps are set forth in Table 5. The initial rate is represented relative to that at the 1st step as 100%. Activity=total amount of converted BH/enzyme weight.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
61 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[CH:6]=1)[OH:4].CCCCCCCC(OC(CCCCCCC)=O)=O.C(OC=C)(=O)CCCCCCCCCCC.C(OC(C)C)(C)C>>[Br:1][CH2:2][C@@H:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[CH:6]=1)[OH:4]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
BrCC(O)C1=CC(=CC=C1)Cl
Name
Quantity
100 mg
Type
reactant
Smiles
CCCCCCCC(=O)OC(=O)CCCCCCC
Name
Quantity
61 mg
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)OC=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixtures
CUSTOM
Type
CUSTOM
Details
reaction at a temperature of 27° C. for 30 hours
Duration
30 h
CUSTOM
Type
CUSTOM
Details
After the termination of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction system was subjected to centrifugal filtration
CUSTOM
Type
CUSTOM
Details
to remove the supernatant
ADDITION
Type
ADDITION
Details
To the reaction system was then added another batch of 2-bromo-1-(3-chlorophenyl)ethanol
CUSTOM
Type
CUSTOM
Details
The same reaction

Outcomes

Product
Name
Type
Smiles
BrC[C@H](O)C1=CC(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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